molecular formula C17H10N2O3 B11839453 2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline CAS No. 922145-32-2

2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline

Cat. No.: B11839453
CAS No.: 922145-32-2
M. Wt: 290.27 g/mol
InChI Key: APERBIZRDZXPPF-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline is an organic compound that features a complex fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzo[d][1,3]dioxole derivatives with furo[2,3-b]quinoxaline precursors in the presence of catalysts can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline N-oxides, while reduction can produce dihydroquinoxaline derivatives .

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)furo[2,3-b]quinoxaline is unique due to its specific arrangement of fused rings and the presence of both oxygen and nitrogen heteroatoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

922145-32-2

Molecular Formula

C17H10N2O3

Molecular Weight

290.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)furo[3,2-b]quinoxaline

InChI

InChI=1S/C17H10N2O3/c1-2-4-12-11(3-1)18-13-8-15(22-17(13)19-12)10-5-6-14-16(7-10)21-9-20-14/h1-8H,9H2

InChI Key

APERBIZRDZXPPF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC4=NC5=CC=CC=C5N=C4O3

Origin of Product

United States

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